molecular formula C3H3N3O2 B14661947 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one CAS No. 40919-32-2

1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one

Cat. No.: B14661947
CAS No.: 40919-32-2
M. Wt: 113.08 g/mol
InChI Key: SQRDXWYVCCIWAH-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyanuric chloride with ammonia or amines, followed by oxidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A parent compound with a similar ring structure.

    Melamine: Known for its use in resins and plastics.

    Cyanuric Acid: Utilized in water treatment and as a precursor for other chemicals.

Uniqueness

1-Oxo-1lambda~5~,2,4-triazin-3(2H)-one stands out due to its specific functional groups and reactivity. Its unique properties make it suitable for specialized applications that other triazines may not fulfill.

Properties

CAS No.

40919-32-2

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

IUPAC Name

1-oxido-2H-1,2,4-triazin-1-ium-3-one

InChI

InChI=1S/C3H3N3O2/c7-3-4-1-2-6(8)5-3/h1-2H,(H,4,5,7)

InChI Key

SQRDXWYVCCIWAH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N[N+](=C1)[O-]

Origin of Product

United States

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